3-methyl-4-phenylpentanoic acid
Overview
Description
3-methyl-4-phenylpentanoic acid: is an organic compound with the molecular formula C12H16O2 It is a derivative of pentanoic acid, characterized by the presence of a methyl group at the third carbon and a phenyl group at the fourth carbon
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-methyl-4-phenylpentanoic acid can be achieved through several methods. One common approach involves the condensation of 3-methylbutanal with benzene in the presence of a catalyst, followed by oxidation to form the desired acid. Another method includes the use of Grignard reagents, where phenylmagnesium bromide reacts with 3-methylbutyryl chloride, followed by hydrolysis to yield this compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and distillation.
Chemical Reactions Analysis
Types of Reactions: 3-methyl-4-phenylpentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or nitric acid can be used for electrophilic substitution reactions.
Major Products:
Oxidation: Formation of 3-methyl-4-phenylpentanone.
Reduction: Formation of 3-methyl-4-phenylpentanol.
Substitution: Formation of brominated or nitrated derivatives of the phenyl group.
Scientific Research Applications
3-methyl-4-phenylpentanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-methyl-4-phenylpentanoic acid involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, affecting metabolic processes. The phenyl group can interact with aromatic amino acids in proteins, influencing their function and activity .
Comparison with Similar Compounds
4-methyl-3-phenylpentanoic acid: Similar structure but with the methyl and phenyl groups swapped.
3-phenyl-4-pentenoic acid: Contains a double bond in the pentanoic acid chain.
3-methyl-4-pentenoic acid: Similar structure but lacks the phenyl group.
Uniqueness: 3-methyl-4-phenylpentanoic acid is unique due to its specific arrangement of the methyl and phenyl groups, which can influence its reactivity and interactions with other molecules. This structural uniqueness makes it a valuable compound for studying structure-activity relationships and developing new chemical entities .
Properties
IUPAC Name |
3-methyl-4-phenylpentanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-9(8-12(13)14)10(2)11-6-4-3-5-7-11/h3-7,9-10H,8H2,1-2H3,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKYBANVIJAAGIL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)C(C)C1=CC=CC=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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